Cas no 327-24-2 (1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione)

1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone derivative featuring a benzofuran moiety. This compound exhibits notable stability and reactivity due to the presence of the trifluoromethyl group and the conjugated diketone system, making it a valuable intermediate in organic synthesis. Its structural properties facilitate applications in coordination chemistry, where it can act as a chelating ligand for metal ions. The benzofuran ring enhances its utility in pharmaceutical and materials research, particularly in the development of bioactive molecules or functional materials. The trifluoromethyl group further contributes to its lipophilicity and metabolic stability, broadening its potential in medicinal chemistry and agrochemical applications.
1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione structure
327-24-2 structure
Product Name:1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione
CAS No:327-24-2
MF:C12H7F3O3
MW:256.177394151688
CID:4712725
Update Time:2025-10-23

1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(4,4,4-trifluoro-1,3-dioxobutyl)benzofuran
    • 1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione
    • 1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione
    • Inchi: 1S/C12H7F3O3/c13-12(14,15)11(17)6-8(16)10-5-7-3-1-2-4-9(7)18-10/h1-5H,6H2
    • InChI Key: YESCVJOGSAMICZ-UHFFFAOYSA-N
    • SMILES: FC(C(CC(C1=CC2C=CC=CC=2O1)=O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Topological Polar Surface Area: 47.3

1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B432423-10mg
1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione
327-24-2
10mg
$ 50.00 2022-06-01
TRC
B432423-50mg
1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione
327-24-2
50mg
$ 115.00 2022-06-01
TRC
B432423-100mg
1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione
327-24-2
100mg
$ 185.00 2022-06-01
OTAVAchemicals
6688415-50MG
1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione
327-24-2 95%
50MG
$72 2023-06-25
OTAVAchemicals
6688415-250MG
1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione
327-24-2 95%
250MG
$144 2023-06-25
OTAVAchemicals
6688415-1000MG
1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione
327-24-2 95%
1g
$340 2023-06-25

Additional information on 1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

Recent Advances in the Study of 1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione (CAS: 327-24-2)

1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione (CAS: 327-24-2) is a fluorinated organic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzofuran core and trifluorobutane-1,3-dione moiety, exhibits unique chemical properties that make it a promising candidate for various applications, including drug development and material science. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, shedding light on its versatility and utility in medicinal chemistry.

The synthesis of 1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione has been optimized in recent years, with researchers exploring novel catalytic methods to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis route using palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in drug formulations. Furthermore, advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate its molecular structure and confirm the presence of key functional groups.

In the realm of biological activity, preliminary investigations have revealed that 1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its activity as a potential COX-2 inhibitor, with an IC50 value of 12.3 µM. While this activity is not as potent as existing nonsteroidal anti-inflammatory drugs (NSAIDs), the compound's unique structure offers opportunities for further derivatization and optimization. Researchers are particularly interested in its trifluoromethyl group, which is known to enhance metabolic stability and bioavailability in drug candidates.

Beyond its pharmacological potential, 1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione has also been explored for its applications in materials science. Its ability to form stable complexes with metal ions has been investigated for the development of luminescent materials. A 2023 study in Advanced Materials demonstrated its use as a ligand in europium(III) complexes, which exhibited strong red emission under UV light. This finding opens new avenues for its use in optoelectronic devices and bioimaging probes.

Despite these promising developments, challenges remain in the widespread adoption of 1-(1-Benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione. Issues such as scalability of synthesis, cost-effectiveness, and comprehensive toxicological profiling need to be addressed. Future research directions may include the exploration of its derivatives for enhanced biological activity, as well as its incorporation into hybrid materials for multifunctional applications. Collaborative efforts between chemists, biologists, and material scientists will be crucial in unlocking the full potential of this intriguing compound.

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